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Compound of Interest

Compound Name: H-L-Hyp-pna hcl

Cat. No.: B3115992 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Principle of the Assay
Prolidase (EC 3.4.13.9), also known as XPNPEP1, is a cytosolic dipeptidase that plays a

crucial role in the final stages of collagen catabolism.[1][2][3] It is the only known human

enzyme capable of cleaving the peptide bond of dipeptides with a C-terminal proline or

hydroxyproline residue.[1][2][3] The activity of prolidase is significant in various physiological

processes, including wound healing, inflammation, and cell proliferation.[4][5][6] Consequently,

the accurate determination of prolidase activity is important for clinical diagnostics and

therapeutic research.[6][7]

This colorimetric assay provides a simple and continuous method for measuring prolidase

activity. The substrate, L-Hydroxyprolyl-p-nitroanilide (H-L-Hyp-pna), is specifically cleaved by

prolidase at the peptide bond. This enzymatic reaction releases the chromogenic molecule p-

nitroaniline (pNA).[8][9] The rate of the release of pNA, which is yellow, can be continuously

monitored by measuring the increase in absorbance at approximately 410 nm.[9] The reaction

rate is directly proportional to the prolidase activity in the sample.

Figure 1. Enzymatic cleavage of H-L-Hyp-pna by prolidase releases yellow p-nitroaniline.

Materials and Reagents
H-L-Hyp-pna HCl (Substrate)
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Prolidase (Human recombinant, for positive control)

Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 1 mM MnCl₂

Purified water

Biological sample (e.g., cell lysate, tissue homogenate, erythrocyte hemolysate)

96-well clear, flat-bottom microplates

Microplate spectrophotometer capable of reading absorbance at 410 nm

Incubator set to 37°C (or other optimal temperature for the specific enzyme)

Experimental Protocols
3.1. Reagent Preparation

Assay Buffer (50 mM Tris-HCl, 1 mM MnCl₂, pH 7.8):

Dissolve Tris base in purified water to a final concentration of 50 mM.

Adjust the pH to 7.8 using concentrated HCl.

Add MnCl₂ to a final concentration of 1 mM.

Store at 4°C.

Substrate Stock Solution (e.g., 20 mM):

Dissolve H-L-Hyp-pna HCl in a minimal amount of DMSO or directly in the Assay Buffer.

Note: If using DMSO, ensure the final concentration in the assay does not exceed 1% to

avoid enzyme inhibition.

Prepare fresh daily and protect from light.

p-nitroaniline (pNA) Standard Curve (Optional but Recommended):
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Prepare a 1 mM stock solution of pNA in Assay Buffer.

Create a series of dilutions (e.g., 0, 20, 40, 60, 80, 100 µM) in Assay Buffer to generate a

standard curve. This allows for the conversion of absorbance units to the molar amount of

product formed.[8]

3.2. Assay Procedure

The following protocol is designed for a 96-well plate format with a final reaction volume of 200

µL. Adjust volumes as needed.

Figure 2. General experimental workflow for the prolidase activity assay.

Plate Setup:

Add samples, positive controls (purified prolidase), and negative controls (buffer only, or

sample with no substrate) to different wells.

For each sample, prepare a "blank" well containing the sample but no substrate to account

for background absorbance.

Reaction Preparation:

Add 180 µL of pre-warmed (37°C) Assay Buffer containing your sample (e.g., 10-50 µg of

total protein) or purified prolidase to the appropriate wells.

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

Initiate Reaction:

Add 20 µL of the H-L-Hyp-pna substrate solution to each well to start the reaction. The

final substrate concentration should be optimized (typically in the range of 1-2 mM).

Mix gently by pipetting or using an orbital shaker.

Measurement:

Immediately place the plate in a microplate reader pre-heated to 37°C.
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Measure the absorbance at 410 nm in kinetic mode, taking readings every 60 seconds for

15 to 30 minutes.

Data Presentation and Analysis
4.1. Calculation of Prolidase Activity

For each sample, determine the rate of reaction by calculating the change in absorbance per

minute (ΔAbs/min) from the linear portion of the kinetic curve.

Subtract the rate of the blank (no enzyme or no substrate) from the sample rate.

Convert the rate from ΔAbs/min to µmol/min/mg using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔAbs/min * V_total) / (ε * l * V_sample * C_p)

Where:

ΔAbs/min: The rate of change in absorbance at 410 nm.

V_total: Total reaction volume in mL (e.g., 0.2 mL).

ε (Molar Extinction Coefficient): For p-nitroaniline at 410 nm, ε is 8,800 M⁻¹cm⁻¹.[9]

l (Path Length): The path length of the sample in the well in cm (typically calculated by the

plate reader based on volume, or use 0.5-0.7 cm for a 200 µL volume).

V_sample: Volume of the enzyme sample added in mL.

C_p: Protein concentration of the sample in mg/mL.

4.2. Representative Quantitative Data

The following tables provide examples of the types of quantitative data that can be generated

using this assay.
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Parameter Representative Value Description

Enzyme Source Human Erythrocytes

A common biological source

for prolidase activity

measurement.

Substrate H-L-Hyp-pna
Chromogenic substrate for the

assay.

Michaelis Constant (Km) 0.5 - 2.0 mM

Substrate concentration at

which the reaction rate is half

of Vmax. Varies with assay

conditions (pH, temp).

Optimal pH 7.6 - 8.0
The pH at which the enzyme

exhibits maximum activity.

Wavelength (λmax) 410 nm
The wavelength for detecting

the p-nitroaniline product.[9]

Table 1: Example Kinetic

Parameters for Prolidase.

Inhibitor Type
Ki (Inhibition
Constant)

Description

Cbz-Proline (Cbz-Pro) Competitive ~90 µM

A known competitive

inhibitor of prolidase,

useful as an

experimental control.

[5]

L-Proline Product Variable

The product of the

reaction can act as an

inhibitor at high

concentrations.

Table 2: Example

Inhibitor Data for

Human Prolidase.
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Application in Drug Development
This assay is highly suitable for high-throughput screening (HTS) of potential prolidase

inhibitors. Inhibition of prolidase is a therapeutic target for conditions involving abnormal

collagen turnover, such as fibrotic diseases and certain cancers.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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